Predicted GABA(A) Receptor Multi-Subunit Targeting Profile Versus 6-(Dimethylamino) Benzodiazepine Receptor Ligands
According to the Therapeutic Target Database (TTD), 2-[(9-benzylpurin-6-yl)amino]ethanol is annotated as an inhibitor of three GABA(A) receptor subunits: alpha-1 (GABRA1), beta-2 (GABRB2), and gamma-2 (GABRG2) [1]. This multi-subunit predicted engagement contrasts with the classic benzodiazepine receptor binding profile of 6-(dimethylamino)-9-benzylpurines, where the prototypical ligand 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine exhibits an IC50 of 0.9 µM at the benzodiazepine site on the GABA(A) complex, but with a structure-activity relationship that is highly sensitive to the 6-amino substituent [2]. The switch from 6-dimethylamino to 6-(2-hydroxyethylamino) is expected to alter binding site complementarity, potentially shifting selectivity toward non-benzodiazepine GABA(A) interfaces.
| Evidence Dimension | Predicted GABA(A) subunit target spectrum vs. benzodiazepine site affinity |
|---|---|
| Target Compound Data | Predicted inhibitor of GABRA1, GABRB2, GABRG2 (TTD annotation; quantitative IC50 not reported) |
| Comparator Or Baseline | 9-(3-Aminobenzyl)-6-(dimethylamino)-9H-purine: IC50 = 0.9 µM at benzodiazepine receptor (rat brain tissue) |
| Quantified Difference | Qualitative difference: multi-subunit target prediction vs. single-site benzodiazepine binding; potency not directly comparable due to absence of IC50 data for target compound |
| Conditions | TTD target prediction derived from literature annotation (Ref 1); Benzodiazepine binding: rat brain membrane radioligand displacement assay |
Why This Matters
Procurement should prioritize this compound when the research objective is to probe non-benzodiazepine GABA(A) receptor pharmacology using a 6-(hydroxyalkylamino)-substituted purine scaffold, a chemotype underexplored relative to 6-(dimethylamino) derivatives that dominate the benzodiazepine receptor literature.
- [1] Therapeutic Target Database (TTD). Drug ID: D0AR4P. 2-(9-Benzyl-9H-purin-6-ylamino)-ethanol. Target: GABA(A) receptor subunits alpha-1, beta-2, gamma-2. View Source
- [2] Kelley JL, McLean EW, Linn JA, Krochmal MP, Ferris RM, Howard JL. Benzodiazepine receptor binding activity of 6,9-disubstituted purines. J Med Chem. 1989 May;32(5):1020-4. View Source
